molecular formula C9H13ClN2O2 B6224966 (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride CAS No. 1232233-31-6

(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride

Cat. No. B6224966
CAS RN: 1232233-31-6
M. Wt: 216.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[(Pyridin-2-yl)methyl]amino}propanoic acid hydrochloride (2S-2-PMPA hydrochloride, or 2S-2-PMPA-HCl) is an organic compound used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid l-glutamic acid, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

2S-2-PMPA-HCl has been used in a variety of scientific research applications. It has been used as a tool for studying the structure and function of proteins, as well as for studying the biochemical and physiological effects of drugs. It has also been used to study the effects of mutations on proteins, as well as to study the effects of drugs on gene expression.

Mechanism of Action

2S-2-PMPA-HCl binds to the glutamate receptor, which is a type of ionotropic receptor found in the brain and other parts of the body. When the receptor is activated, it triggers a cascade of biochemical reactions that can lead to changes in gene expression and other physiological effects.
Biochemical and Physiological Effects
2S-2-PMPA-HCl has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the activity of proteins involved in neuronal signaling, as well as to regulate the expression of certain genes. It has also been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2S-2-PMPA-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used to study a variety of biochemical and physiological effects. However, there are also some limitations to its use. It is not suitable for use in long-term experiments, as it is not very stable. Its effects may also be difficult to quantify accurately.

Future Directions

There are several potential future directions for the use of 2S-2-PMPA-HCl. It could be used to study the effects of drugs on gene expression, as well as to study the effects of mutations on proteins. It could also be used to study the effects of drugs on neuronal signaling, as well as to investigate the mechanisms of action of drugs. Additionally, it could be used to study the effects of drugs on the immune system, as well as to investigate the mechanisms of action of anti-inflammatory drugs. Finally, it could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the mechanisms of action of anti-hypertensive drugs.

Synthesis Methods

The synthesis of 2S-2-PMPA-HCl is a multi-step process. The first step involves the reaction of l-glutamic acid with ethyl chloroformate to form the ethyl ester of l-glutamic acid. This is followed by the reaction of the ethyl ester with pyridine to form an intermediate compound. This intermediate compound is then reacted with hydrochloric acid to form 2S-2-PMPA-HCl. This synthesis method has been reported to be efficient and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride involves the reaction of pyridine-2-carboxaldehyde with (S)-2-aminopropanoic acid followed by hydrochloric acid treatment.", "Starting Materials": [ "Pyridine-2-carboxaldehyde", "(S)-2-aminopropanoic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-2-carboxaldehyde is reacted with (S)-2-aminopropanoic acid in the presence of a suitable solvent and a coupling agent such as EDC or HATU to form the intermediate (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid.", "Step 2: The intermediate is then treated with hydrochloric acid to form the final product, (2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride." ] }

CAS RN

1232233-31-6

Product Name

(2S)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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